molecular formula C27H26Cl2N2O4 B14927312 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B14927312
M. Wt: 513.4 g/mol
InChI Key: VCBDEZIIOBRGID-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethoxyacetophenone to form the corresponding chalcone, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol with glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield . These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole stands out due to its unique combination of chloro and methoxy substituents, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H26Cl2N2O4

Molecular Weight

513.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C27H26Cl2N2O4/c1-6-19-26(16-7-11-22(32-2)24(13-16)34-4)30-31(21-10-9-18(28)15-20(21)29)27(19)17-8-12-23(33-3)25(14-17)35-5/h7-15H,6H2,1-5H3

InChI Key

VCBDEZIIOBRGID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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